molecular formula C23H23ClN4O2 B2575839 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide CAS No. 955544-54-4

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

Cat. No. B2575839
CAS RN: 955544-54-4
M. Wt: 422.91
InChI Key: ZHLFINGBJOZKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and may have applications in the study of various diseases and conditions.

Scientific Research Applications

Synthesis and Evaluation of Derivatives for Anticonvulsant Activities

A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and substituted-[3-((5-phenyl-1,3,4-oxadiazole-2-yl)imino)indolene-2-one] derivatives were designed, synthesized, and evaluated for anticonvulsant activities using various seizure models. Among them, a compound with significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens was identified. In silico molecular docking and pharmacokinetic parameter predictions further supported the drug likeness properties of these compounds (Nath et al., 2021).

Antibacterial Properties of Oxadiazole Derivatives

Oxadiazole derivatives, including those with a structure related to 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide, were synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against a range of bacterial species, highlighting their potential as antibacterial agents (Ramalingam et al., 2019).

Inhibition of Acetylcholinesterase and Lipoxygenase Enzymes

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and showed activity against acetylcholinesterase (AChE), suggesting potential for the treatment of conditions like Alzheimer's disease. These compounds also demonstrated activity against lipoxygenase (LOX) enzymes, indicating anti-inflammatory potential (Rehman et al., 2013).

α-Glucosidase Inhibitory Potential for Diabetes Management

A novel synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential was developed, showing promise for diabetes management. These compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, with several showing promising inhibitor activity. Molecular modeling and ADME predictions supported the potential of these compounds as drug leads (Iftikhar et al., 2019).

Anti-inflammatory Activity and Molecular Docking Analysis

The synthesis and evaluation of an indole acetamide derivative demonstrated anti-inflammatory activity through in silico modeling studies targeting cyclooxygenase (COX) domains. Structural characterization and molecular docking analysis provided insights into the interaction mechanisms and potential therapeutic applications of these compounds (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-2-3-12-22-26-27-23(30-22)20-13-16-8-5-7-11-19(16)28(20)15-21(29)25-14-17-9-4-6-10-18(17)24/h4-11,13H,2-3,12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLFINGBJOZKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.